
6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid is a chemical compound with the molecular formula C23H40N2O2 and a molecular weight of 376.5759 g/mol . It is a derivative of picolinic acid, which is known for its various applications in chemistry and biology.
Preparation Methods
The synthesis of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid involves the reaction of picolinic acid with bis(2-ethylhexyl)amine. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a chelating agent for metal ion detoxification.
Mechanism of Action
The mechanism of action of 6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid involves its ability to chelate metal ions. The compound binds to metal ions through its nitrogen and oxygen atoms, forming stable complexes. This chelation process can disrupt metal ion homeostasis in biological systems, leading to various effects. In industrial applications, the compound’s chelating ability is utilized to extract and recover metal ions from solutions .
Comparison with Similar Compounds
6-((Bis(2-ethylhexyl)amino)methyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: The parent compound, known for its role in zinc transport and its use as a chelating agent.
Halauxifen-methyl: A picolinic acid derivative used as a herbicide.
Florpyrauxifen-benzyl: Another herbicidal picolinic acid derivative.
Properties
IUPAC Name |
6-[[bis(2-ethylhexyl)amino]methyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O2/c1-5-9-12-19(7-3)16-25(17-20(8-4)13-10-6-2)18-21-14-11-15-22(24-21)23(26)27/h11,14-15,19-20H,5-10,12-13,16-18H2,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTPGWAAHZIVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC1=NC(=CC=C1)C(=O)O)CC(CC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

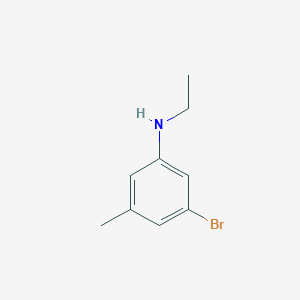
![3-(4-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}-2-methylpropanoic acid](/img/structure/B8016199.png)

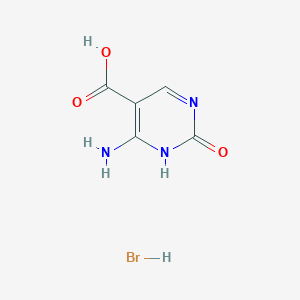
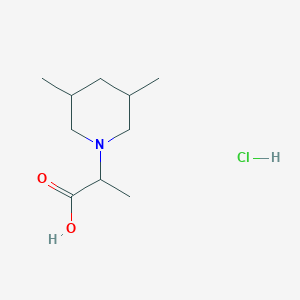
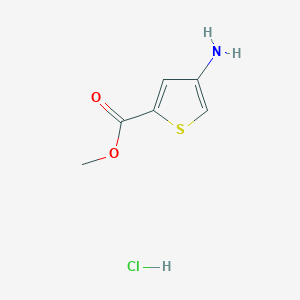
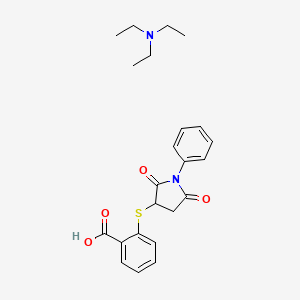
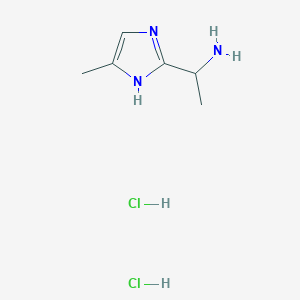

![Sodium 1-[({1-{3-[2-(7-chloroquinolin-2-yl)vinyl]phenyl}-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl}thio)methyl]cyclopropanecarboxylate](/img/structure/B8016236.png)
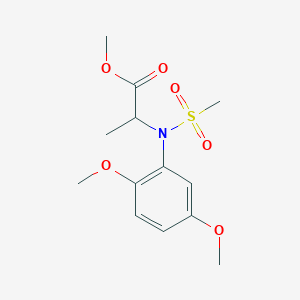
![[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1,3-thiazol-2-yl]amino]thiourea](/img/structure/B8016269.png)

